molecular formula C12H11F2NO3 B1437787 Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate CAS No. 959246-87-8

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

Cat. No.: B1437787
CAS No.: 959246-87-8
M. Wt: 255.22 g/mol
InChI Key: YGGSFWSIESODGA-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate is a fluorinated acrylate derivative featuring an acetamido group at the 2-position and a 2,5-difluorophenyl substituent at the 3-position of the acrylate backbone. The electron-withdrawing fluorine substituents on the phenyl ring influence its electronic properties, which can affect reactivity and enantioselectivity during catalytic processes such as hydrogenation .

Properties

IUPAC Name

methyl 2-acetamido-3-(2,5-difluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO3/c1-7(16)15-11(12(17)18-2)6-8-5-9(13)3-4-10(8)14/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGSFWSIESODGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=C(C=CC(=C1)F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696569
Record name Methyl 2-acetamido-3-(2,5-difluorophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959246-87-8
Record name Methyl 2-acetamido-3-(2,5-difluorophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Heck Reaction-Based Synthesis

The Heck coupling reaction is another synthetic strategy to construct the acrylate moiety attached to the fluorinated aromatic ring.

  • Method Description :
    Aryl iodides bearing the 2,5-difluorophenyl group are reacted with methyl acrylate derivatives in the presence of palladium catalysts to form the desired acrylate ester. This method allows for the formation of the double bond with control over the substitution pattern on the aromatic ring and the acrylate.

  • Catalyst and Conditions :
    Typical catalysts include Pd(0) complexes under controlled temperature and pressure, often assisted by bases such as potassium hydroxide. The reaction conditions are optimized to favor the formation of the methyl ester of 2-acetamido-3-(2,5-difluorophenyl)acrylic acid.

Palladium-Catalyzed Aminocyclization–Coupling Cascades

Recent advances include palladium-catalyzed aminocyclization coupled with Heck-type reactions to prepare dehydroamino acid derivatives with fluorinated aromatic substituents.

  • Mechanism Overview :
    The process involves four major catalytic steps: intramolecular aminopalladation (cyclization), HCl/alkene exchange, carbopalladation (insertion), and β-hydride elimination. This cascade allows for the efficient construction of the acrylate framework with precise substitution and stereochemistry control.

  • Energy Profile and Ligand Effects :
    Computational studies indicate that the choice of ligands (e.g., triphenylphosphine) and solvent (e.g., DMF) significantly affects the activation energies of each step, influencing yield and selectivity.

Step Activation Energy (kcal/mol) Notes
Aminopalladation 13.9 - 21.8 Sensitive to ligand and substituents
HCl/alkene exchange Endergonic (15.6–16.8) Early stage of catalytic cycle
Carbopalladation Variable Influenced by substituent Y
β-Hydride elimination Moderate Finalizes product formation

Catalytic Addition and Esterification Using Zinc Chloride

A patent describes a method involving catalytic addition reactions with zinc chloride to prepare related acetamido derivatives, which can be adapted for methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate synthesis.

  • Process Details :

    • Step 1: Methyl acrylate, 3-acetylaminoaniline, and acetic acid are mixed and reacted at 30–70 °C to form an intermediate.
    • Step 2: Zinc chloride is added, and the mixture is heated to 70–90 °C for 10–30 hours, followed by aceticanhydride addition.
    • Step 3: Underpressure distillation recovers methyl acrylate and acetic acid for reuse, and the product is purified.
  • Advantages :
    This method emphasizes recycling of reagents and may be scalable for industrial applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield/Selectivity Notes
Michael Addition + Esterification N-acetylglycine, MeONa/MeOH 58% yield, (Z)-isomer selective Enantioselective hydrogenation possible
Heck Reaction Aryl iodide, Pd catalyst, base Moderate to high Allows aryl substitution control
Pd-Catalyzed Aminocyclization Pd catalyst, PPh3 or DMF, acrylate esters Variable, ligand dependent Cascade reaction with mechanistic insight
ZnCl2 Catalyzed Addition Methyl acrylate, 3-acetylaminoaniline, ZnCl2 Industrial scale, recyclable reagents Longer reaction times, purification required

Research Findings and Notes

  • The stereochemistry of the acrylate double bond is predominantly (Z), with no detectable (E)-isomer in some methods.
  • Asymmetric hydrogenation can achieve enantiomeric excesses up to 99%, critical for pharmaceutical applications.
  • Palladium-catalyzed methods offer mechanistic versatility and have been supported by computational studies to optimize reaction pathways and selectivity.
  • Recycling of methyl acrylate and acetic acid in catalytic processes improves sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate group to an alcohol or other reduced forms.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted acrylates.

Scientific Research Applications

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Enantioselectivity

The substituents on the phenyl ring significantly impact the compound’s behavior in asymmetric hydrogenation. For example:

Compound Name Substituents e.e. (%) Key Reaction Conditions Reference
Methyl 2-acetamido-3-(3',4',5'-trimethylphenyl)propanoate 3',4',5'-trimethylphenyl 99 Asymmetric hydrogenation (standard)
Methyl 2-acetamido-3-(difluorophenyl)acrylate 2,5-difluorophenyl 97 Optimized hydrogenation (entries 5–8)

Key Findings :

  • Electron-rich aryl groups (e.g., trimethylphenyl) achieve higher enantiomeric excess (e.e.) under standard conditions due to enhanced substrate-catalyst interactions .
  • Electron-deficient aryl groups (e.g., 2,5-difluorophenyl) require tailored reaction conditions (e.g., adjusted pressure, temperature, or catalyst loading) to achieve comparable e.e. values (97% vs. 99%) .

Positional Isomerism: 2,5-Difluoro vs. 3,5-Difluoro Derivatives

A positional isomer, (Z)-methyl 2-acetamido-3-(3,5-difluorophenyl)acrylate, is commercially available .

  • Steric Profile : The ortho-fluorine (2-position) may introduce steric hindrance, affecting substrate orientation during asymmetric synthesis.

Ester Group Variations: Methyl vs. Tetrahydrofurfuryl Esters

Tetrahydrofurfuryl acrylates (e.g., tetrahydrofurfuryl acrylate, CAS 2399-48-6) differ in ester group structure but share acrylate functionality. Key distinctions include:

  • Metabolism : Methyl esters are typically hydrolyzed to carboxylic acids, whereas tetrahydrofurfuryl esters may metabolize to tetrahydrofurfuryl alcohol (CAS 97-99-4), which has distinct toxicological profiles .

Physicochemical and Toxicological Considerations

  • Molecular Weight : Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate has a molecular weight of ~227 g/mol (estimated), compared to 156.18 g/mol for tetrahydrofurfuryl acrylate .
  • Toxicity: Fluorinated acrylates may exhibit different toxicity profiles compared to non-fluorinated analogs. For example, tetrahydrofurfuryl acrylates are grouped based on shared metabolites and anticipated similar toxicity , whereas fluorinated derivatives may require separate evaluation due to fluorine’s electronegativity and metabolic stability.

Biological Activity

Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate (CAS No. 959246-87-8) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biochemical interactions, and relevant case studies that highlight its biological significance.

Overview of the Compound

This compound is characterized by an acetamido group and a difluorophenyl moiety attached to an acrylate backbone. This structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry.

  • Molecular Formula : C₁₂H₁₁F₂N O₃
  • Molecular Weight : 253.22 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and methanol.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of 2,5-difluorobenzaldehyde with methyl acetoacetate in the presence of a base.
  • Addition of acetamide under controlled conditions (e.g., heating in ethanol or methanol).

This method allows for the production of the compound with high yield and purity, which is essential for subsequent biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active site residues, while the difluorophenyl group engages in hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Key Interactions

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : It shows promise in modulating receptor activities, particularly in peptide analogs where fluorinated residues enhance binding affinity.

In Vitro Studies

Research indicates that this compound can serve as a probe in biochemical assays to study enzyme interactions. Notably, it has been utilized to investigate the effects on somatostatin analogs, revealing significant binding affinities to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR3 .

Case Study: Somatostatin Analog Interaction

A study demonstrated that analogs containing this compound exhibited enhanced selectivity towards SSTRs compared to traditional somatostatin analogs like Octreotide. This suggests potential applications in therapeutic settings where receptor modulation is critical .

Biochemical Pathways

This compound participates in several biochemical pathways:

  • Peptide Synthesis : It is involved in the synthesis of peptides where its protective acetamido group allows for selective reactions without interference from other functional groups.
  • Metabolic Flux : The compound's interactions with enzymes contribute to overall metabolic processes within cells.

Dosage and Toxicity

The biological effects of this compound can vary significantly with dosage:

  • Low Doses : Generally safe and effective for biochemical applications.
  • High Doses : Potentially toxic due to accumulation and degradation products; careful dosage optimization is essential.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate?

Methodological Answer:
Synthesis typically involves a two-step process: (1) Condensation of 2,5-difluorophenylacetonitrile with an acetylated amino acid derivative, followed by (2) esterification with methanol under acidic catalysis. Characterization should include:

  • NMR Spectroscopy (¹H, ¹³C, and 19F NMR) to confirm regioselectivity and fluorine substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • HPLC-PDA (Photodiode Array Detection) to assess purity (>95.0%, as per commercial standards) .
    Key Consideration: Optimize reaction time and temperature to minimize side products like unreacted 2,5-difluorophenyl precursors.

Basic: How can researchers verify the purity of this compound?

Methodological Answer:

  • Chromatographic Methods: Use reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a gradient of acetonitrile/water (0.1% formic acid). Compare retention times against a certified reference standard.
  • Elemental Analysis: Confirm elemental composition (C, H, N, F) matches theoretical values (±0.4% tolerance).
  • Thermogravimetric Analysis (TGA): Detect volatile impurities or residual solvents.
    Note: Commercial batches often report purity >95.0% via HPLC, but in-house validation is critical for research-grade applications .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations or 19F NMR shifts)?

Methodological Answer:

  • Cross-Validation: Combine 2D NMR (HSQC, HMBC) with computational modeling (DFT calculations) to assign ambiguous signals. For example, unexpected 19F NMR shifts may arise from π-stacking interactions with the acrylate moiety.
  • Crystallography: If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation.
  • Isotopic Labeling: Use deuterated solvents or 13C-labeled precursors to isolate coupling effects.
    Case Study: A 2023 J. Org. Chem. study resolved conflicting NOESY data for fluorinated acrylates by correlating solvent polarity with conformational flexibility .

Advanced: How to design experiments probing the reactivity of the acrylate group under varying conditions?

Methodological Answer:

  • Kinetic Studies: Monitor Michael addition reactions with nucleophiles (e.g., thiols or amines) via UV-Vis spectroscopy at λ = 260–300 nm.
  • pH-Dependent Stability: Use buffer systems (pH 2–12) to assess hydrolysis rates. The ester group is prone to base-catalyzed hydrolysis, while the acetamido group remains stable below pH 10.
  • Temperature Gradients: Perform Arrhenius analysis (25–80°C) to determine activation energy for degradation pathways.
    Reference: A 2024 Org. Process Res. Dev. protocol recommends using stopped-flow techniques for rapid kinetic profiling .

Basic: What are the storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage: Store at –20°C under inert gas (argon or nitrogen) in amber vials to prevent photodegradation.
  • Handling: Use anhydrous solvents (e.g., dry DCM or THF) during experiments to avoid hydrolysis.
  • Stability Monitoring: Conduct periodic HPLC analysis (every 3 months) to detect degradation products like 2-acetamido-3-(2,5-difluorophenyl)acrylic acid.

Advanced: How can computational modeling predict the biological or catalytic activity of this compound?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases) based on the acrylate’s electrophilic α,β-unsaturated carbonyl.
  • QSAR Modeling: Corrogate substituent effects (e.g., fluorine position) with electronic parameters (Hammett σ values) to predict reactivity.
  • MD Simulations: Simulate solvation dynamics in polar aprotic solvents (e.g., DMSO) to assess conformational stability.
    Example: A 2023 J. Chem. Inf. Model. study linked 2,5-difluoro substitution to enhanced binding affinity in enzyme inhibition assays .

Advanced: What analytical challenges arise when quantifying trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS: Employ MRM (Multiple Reaction Monitoring) modes to detect sub-0.1% impurities (e.g., dimerized byproducts).
  • Ion Mobility Spectrometry: Separate isobaric impurities with similar m/z ratios.
  • Standard Addition Method: Spike known impurities (e.g., unreacted 2,5-difluorophenylacetonitrile) to validate recovery rates.
    Caution: Fluorinated compounds often exhibit low UV absorbance, necessitating derivatization (e.g., dansyl chloride) for enhanced detection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate
Reactant of Route 2
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Methyl 2-acetamido-3-(2,5-difluorophenyl)acrylate

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